Talazoparib

Catalog No.
S002092
CAS No.
1207456-01-6
M.F
C₁₉H₁₄F₂N₆O
M. Wt
380.35
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talazoparib

CAS Number

1207456-01-6

Product Name

Talazoparib

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

Molecular Formula

C₁₉H₁₄F₂N₆O

Molecular Weight

380.35

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1

InChI Key

IUEWAGVJRJORLA-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Synonyms

Talazoparib; BMN-673

Description

The exact mass of the compound Talazoparib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Talazoparib belongs to a class of drugs called poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair within cells. Talazoparib works by blocking the function of PARP, specifically PARP1 and PARP2 enzymes [].

Cancer cells often have mutations in genes involved in DNA repair pathways. When PARP is inhibited in these cells, single-stranded DNA breaks can't be efficiently repaired, leading to formation of double-stranded breaks. These double-stranded breaks are more difficult to repair and can trigger cell death in cancer cells [, ].

Research on Specific Cancers

Talazoparib is being studied in clinical trials for the treatment of different cancers, with a focus on tumors with mutations in genes related to DNA repair, such as BRCA1 and BRCA2 [, , ].

  • Breast Cancer: Research suggests that talazoparib may be effective in treating HER2-negative, metastatic breast cancer, particularly in patients with germline BRCA mutations [, , ].
  • Other Cancers: Ongoing clinical trials are investigating the use of talazoparib in other cancers, including prostate cancer and ovarian cancer [].

Purity

> 98%

XLogP3

2.3

Appearance

white solid powder

Wikipedia

Talazoparib

Biological Half Life

The mean terminal plasma half life of Talzenna capsules is 90 h with a standard deviation of 58 h.

Use Classification

Human drugs -> Talzenna -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

"Talzenna Product information". Health Canada. 25 April 2012. Retrieved 29 May 2022.

"Summary Basis of Decision (SBD) for Talzenna". Health Canada. 23 October 2014. Retrieved 29 May 2022.

"Talzenna 0.25 mg hard capsules - Summary of Product Characteristics (SmPC)". (emc). 1 June 2021. Retrieved 9 July 2021.

Medivation Inc. "Talazoparib". Archived from the original on 8 June 2017. Retrieved 21 November 2016.

"FDA approves Lynparza to treat advanced ovarian cancer". U.S. Food and Drug Administration (FDA) (Press release). 19 December 2014. Archived from the original on 19 December 2014. Retrieved 16 December 2019.

Brown JS, Kaye SB, Yap TA (March 2016). "PARP inhibitors: the race is on". British Journal of Cancer. 114 (7): 713–5. doi:10.1038/bjc.2016.67. PMC 4984871. PMID 27022824.

Pfizer Inc. "European Commission Approves TALZENNA (talazoparib) for Patients with Inherited (Germline) BRCA-Mutated Locally Advanced or Metastatic Breast Cancer".

"Drug Approval Package: Talzenna (talazoparib)". U.S. Food and Drug Administration (FDA). 29 October 2018. Retrieved 10 March 2020.

"Talzenna EPAR". European Medicines Agency (EMA). 8 July 2019. Retrieved 10 March 2020.

Talzenna FDA Professional Drug Information

Shen Y, Aoyagi-Scharber M, Wang B (June 2015). "Trapping Poly(ADP-Ribose) Polymerase". The Journal of Pharmacology and Experimental Therapeutics. 353 (3): 446–57. doi:10.1124/jpet.114.222448. PMID 25758918. S2CID 9810541.

Biomarin (24 August 2015). "Medivation to Expand Global Oncology Franchise With the Acquisition of All Worldwide Rights to Talazoparib (BMN 673), a Potent PARP Inhibitor, From BioMarin".

Inman S (25 August 2015). "Medivation Acquires BioMarin's PARP Inhibitor Talazoparib".

Explore Compound Types